lithium;1-methylinden-1-ide

Description

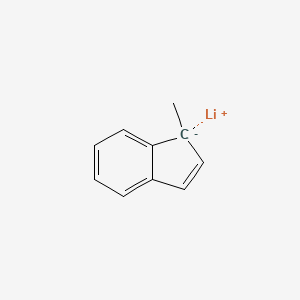

Lithium 1-methylinden-1-ide (CAS: 767-59-9) is an organolithium compound derived from 1-methylindene (C₁₀H₁₀) via deprotonation at the 1-position. Its molecular formula is C₁₀H₉Li, with an average molecular mass of 134.12 g/mol (calculated from parent hydrocarbon data in ). The compound is structurally characterized by a methyl substituent on the indene backbone, which enhances steric bulk compared to non-methylated analogs like lithium 1H-inden-1-ide (C₉H₇Li, 122.096 g/mol, ). Organolithium compounds of this class are typically used as strong bases or nucleophiles in organic synthesis and catalytic applications.

Properties

IUPAC Name |

lithium;1-methylinden-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9.Li/c1-8-6-7-9-4-2-3-5-10(8)9;/h2-7H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZLLPDQOQDBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-]1C=CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514369 | |

| Record name | Lithium 1-methyl-1H-inden-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55563-47-8 | |

| Record name | Lithium 1-methyl-1H-inden-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1-methylinden-1-ide typically involves the reaction of 1-methylindene with a lithium reagent. One common method is the direct lithiation of 1-methylindene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure selectivity and to prevent side reactions. The general reaction can be represented as follows:

1-Methylindene+n-Butyllithium→this compound+Butane

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methylinden-1-ide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.

Substitution Reactions: It can participate in substitution reactions, replacing halide or other leaving groups in organic molecules.

Coupling Reactions: It is used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as aldehydes, ketones, and halides. The reactions are typically carried out in aprotic solvents like THF or diethyl ether, under inert atmosphere conditions to prevent oxidation or hydrolysis of the organolithium compound.

Major Products

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a halide would result in the formation of a new carbon-carbon bond.

Scientific Research Applications

Applications in Organic Synthesis

Lithium;1-methylinden-1-ide plays a significant role in the synthesis of complex organic molecules. Its applications include:

- Nucleophilic Addition Reactions : The compound can participate in nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds.

- Synthesis of Indenyl Compounds : It serves as a precursor for the synthesis of various indenyl derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Indenyl Organotin Compounds

A study demonstrated the synthesis of optically active indenyl organotin compounds using this compound as a key reagent. The reaction involved the interaction of this compound with organotin reagents, leading to the formation of chiral indenyl compounds, which have potential applications in medicinal chemistry and materials science .

Applications in Materials Science

This compound is also utilized in materials science, particularly in the development of advanced materials such as:

- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Battery Technology : Research indicates that lithium-based compounds contribute to improving the energy density and performance of lithium-ion batteries .

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Nucleophilic addition reactions | |

| Synthesis of indenyl organotin compounds | ||

| Materials Science | Conductive polymers | |

| Lithium-ion battery enhancement |

Future Directions and Research Opportunities

Ongoing research is focused on expanding the applications of this compound. Potential areas for future exploration include:

- Pharmaceutical Development : Investigating its role in synthesizing novel therapeutic agents.

- Nanotechnology : Exploring its integration into nanomaterials for enhanced properties.

Mechanism of Action

The mechanism of action of lithium;1-methylinden-1-ide involves its role as a nucleophile. The carbon-lithium bond is highly polarized, with the carbon atom being electron-rich. This makes the compound highly reactive towards electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Lithium 1H-Inden-1-ide (Non-Methylated Analog)

- Molecular Formula : C₉H₇Li

- Average Mass : 122.096 g/mol ().

- Structural Differences : Lacks the methyl group at the 1-position, resulting in reduced steric hindrance.

- Reactivity : Higher nucleophilicity due to lower steric bulk, making it more reactive in deprotonation and alkylation reactions.

- Applications : Widely used in polymerization initiators and cross-coupling reactions .

Lithium 2-Methylinden-1-ide (Hypothetical Isomer)

- Molecular Formula : C₁₀H₉Li (isomeric with lithium 1-methylinden-1-ide).

- Structural Differences : Methyl group at the 2-position alters charge distribution and aromatic stabilization.

- Predicted Reactivity : Reduced stability compared to the 1-methyl isomer due to less effective conjugation with the indene π-system.

Lithium Cyclopentadienide (CpLi)

- Molecular Formula : C₅H₅Li

- Average Mass : 72.02 g/mol.

- Structural Differences: Smaller aromatic system (cyclopentadienyl vs.

- Reactivity: Higher basicity but lower thermal stability compared to indenyl lithium salts. Commonly used in organometallic catalysis .

Physicochemical Properties and Stability

| Property | Lithium 1-Methylinden-1-ide | Lithium 1H-Inden-1-ide | Lithium Cyclopentadienide |

|---|---|---|---|

| Molecular Mass (g/mol) | 134.12 | 122.096 | 72.02 |

| Aromatic System | Indenyl (C₉H₇⁻) | Indenyl (C₉H₇⁻) | Cyclopentadienyl (C₅H₅⁻) |

| Substituent Effects | Steric hindrance (1-Me) | None | None |

| Thermal Stability | Moderate | High | Low |

| Solubility | Soluble in THF, ethers | Similar | Soluble in polar solvents |

Biological Activity

Lithium compounds, particularly lithium salts, have been extensively studied for their biological activities, especially in neuropharmacology. Among these, lithium;1-methylinden-1-ide has garnered attention due to its potential therapeutic effects and mechanisms of action. This article synthesizes recent findings on the biological activity of this compound, highlighting its neuroprotective properties, mechanisms of action, and implications for treating various neurological disorders.

Overview of this compound

This compound is a derivative of lithium that exhibits unique pharmacological properties. Lithium itself is primarily known for its use in treating bipolar disorder but has also shown promise in neuroprotection and neurogenesis. The compound's biological activity can be attributed to its influence on several molecular pathways involved in neuronal health and function.

This compound operates through multiple mechanisms:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium inhibits GSK-3, a key enzyme involved in various cellular processes including apoptosis and synaptic plasticity. This inhibition leads to enhanced cell survival and neuroprotection against stressors such as oxidative damage .

- Regulation of Inositol Phosphate Metabolism : The compound affects inositol phosphate signaling pathways by inhibiting phosphoinositol phosphatases, which results in decreased levels of inositol 1,4,5-trisphosphate (IP3). This mechanism is thought to contribute to its neuroprotective effects by altering calcium signaling and promoting autophagy .

- Activation of Brain-Derived Neurotrophic Factor (BDNF) : Lithium has been shown to increase BDNF levels, which play a crucial role in neuronal survival, growth, and differentiation. Enhanced BDNF signaling is associated with improved cognitive function and resilience against neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties:

- Protection Against Neurodegeneration : Studies have demonstrated that lithium can protect neurons from apoptosis induced by various insults, including excitotoxicity and oxidative stress. This has implications for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .

- Cognitive Enhancement : Animal models have shown that lithium treatment can improve behavioral outcomes and cognitive deficits associated with neurodegenerative diseases. This suggests potential applications in enhancing cognitive resilience .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of lithium therapy:

- Bipolar Disorder Treatment : Lithium remains a first-line treatment for bipolar disorder due to its mood-stabilizing effects. Recent research emphasizes the importance of understanding its pharmacokinetics and optimizing dosing to minimize side effects while maximizing therapeutic benefits .

- Neuroprotective Trials : Ongoing clinical trials are investigating the efficacy of lithium in treating neurodegenerative disorders. Preliminary results suggest that lithium may slow disease progression and improve quality of life for patients with conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

| Mechanism of Action | Effect | Condition Targeted |

|---|---|---|

| Inhibition of GSK-3 | Enhances cell survival | Neurodegenerative diseases |

| Regulation of Inositol Metabolism | Alters calcium signaling | Alzheimer's disease |

| Activation of BDNF | Promotes neuronal growth | Cognitive decline |

| Protection against apoptosis | Reduces neuronal death | Parkinson's disease |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.